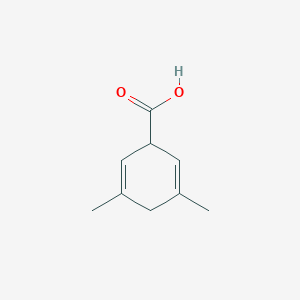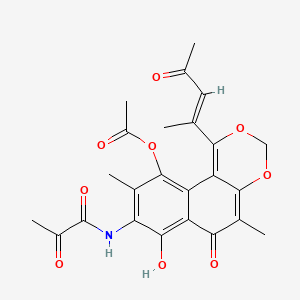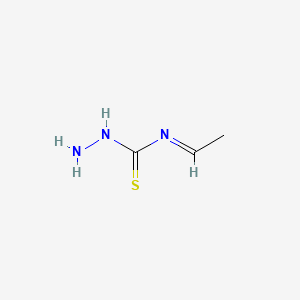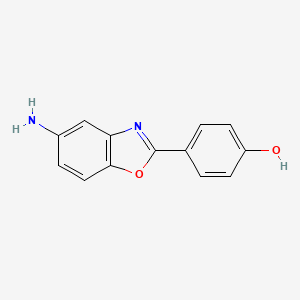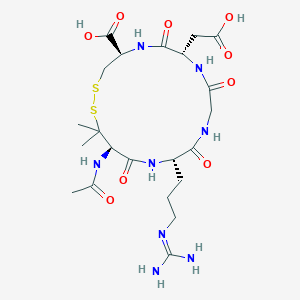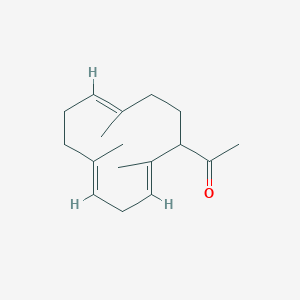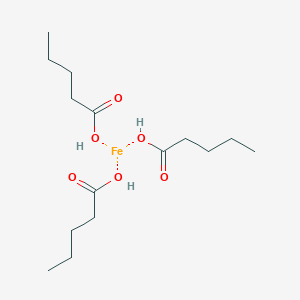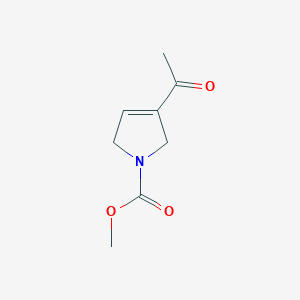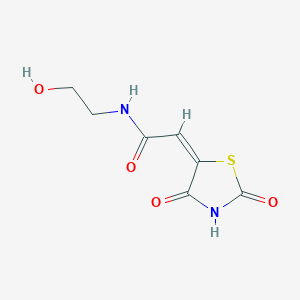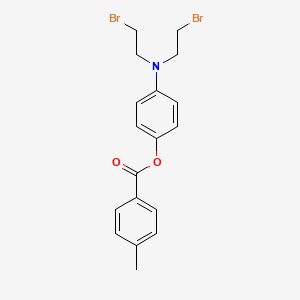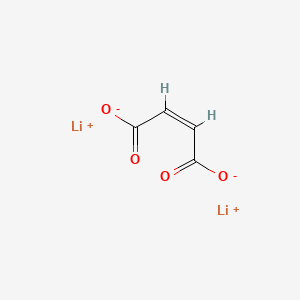
Maleic acid, lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maleic acid, lithium salt is a compound formed by the reaction of maleic acid with lithium. Maleic acid, also known as cis-butenedioic acid, is an organic compound that is a dicarboxylic acid with the chemical formula HO₂CCH=CHCO₂H. It is the cis-isomer of butenedioic acid, whereas fumaric acid is the trans-isomer. Maleic acid is primarily used as a precursor to fumaric acid and has various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Maleic acid can be synthesized from biomass-derived chemicals through the oxidation of furan, furfural, and 5-hydroxymethylfurfural. The oxidation can be carried out in gas or liquid phase using O₂ or H₂O₂ as oxidants over widely available catalysts . Maleic acid is also derived by hydrolysis of maleic anhydride, which is produced by the oxidation of benzene or butane .
Industrial Production Methods
In industry, maleic acid is produced by the hydrolysis of maleic anhydride. Maleic anhydride itself is obtained by the vapor-phase oxidation of benzene or butene/butane using O₂ as an oxidant . This process is highly exothermic and results in the formation of CO and CO₂ as by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Maleic acid, lithium salt undergoes various chemical reactions, including:
Oxidation: Maleic acid can be oxidized to form glyoxylic acid by ozonolysis.
Reduction: Maleic acid can be reduced to succinic acid by hydrogenation.
Substitution: Maleic acid can form acid addition salts with drugs to make them more stable.
Common Reagents and Conditions
Oxidation: O₂ or H₂O₂ as oxidants.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various drugs and maleic acid to form stable salts.
Major Products Formed
Oxidation: Glyoxylic acid.
Reduction: Succinic acid.
Substitution: Stable drug salts.
Applications De Recherche Scientifique
Maleic acid, lithium salt has several scientific research applications, including:
Chemistry: Used as a precursor to fumaric acid and in the production of glyoxylic acid.
Biology: Maleic acid is used to form acid addition salts with drugs, enhancing their stability.
Medicine: Maleic acid salts are used in pharmaceuticals to improve drug stability and efficacy.
Industry: Used as an adhesion promoter for different substrates, such as nylon and zinc-coated metals.
Mécanisme D'action
The mechanism of action of maleic acid, lithium salt involves its interaction with various molecular targets and pathways. Maleic acid can form acid addition salts with drugs, which enhances their stability and efficacy . The lithium ion in the compound can interact with cellular targets, such as enzymes and receptors, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Maleic acid, lithium salt can be compared with other similar compounds, such as:
Fumaric acid: The trans-isomer of butenedioic acid, used in similar applications but with different physical properties.
Succinic acid: A reduction product of maleic acid, used in various industrial applications.
Maleic anhydride: A precursor to maleic acid, used in the production of resins and coatings.
Uniqueness
This compound is unique due to its ability to form stable acid addition salts with drugs, enhancing their stability and efficacy. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance .
Propriétés
Numéro CAS |
34895-26-6 |
|---|---|
Formule moléculaire |
C4H2Li2O4 |
Poids moléculaire |
128.0 g/mol |
Nom IUPAC |
dilithium;(Z)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.2Li/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1-;; |
Clé InChI |
PMUKAEUGVCXPDF-UAIGNFCESA-L |
SMILES isomérique |
[Li+].[Li+].C(=C\C(=O)[O-])\C(=O)[O-] |
SMILES canonique |
[Li+].[Li+].C(=CC(=O)[O-])C(=O)[O-] |
Description physique |
Water or Solvent Wet Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acenaphtho[5,4-d][1,3]thiazole](/img/structure/B13816480.png)
![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)
![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)
